CCG 203769 was synthesized as part of a series of compounds aimed at inhibiting RGS proteins, particularly RGS4. It is classified as a small molecule inhibitor and is recognized for its specificity, being significantly more potent against RGS4 compared to other RGS proteins like RGS19 . The compound's synthesis and characterization have been documented in scientific literature, highlighting its role in pharmacological studies related to GPCR modulation.
The synthesis of CCG 203769 involves multi-step organic reactions. The initial steps typically include the formation of the thiadiazolidine core structure through condensation reactions involving appropriate thioketones and amines. Specific methodologies may vary, but the following general steps are often employed:
Technical details regarding specific reaction conditions (e.g., temperature, solvent) and yields are typically reported in synthetic studies .
The molecular structure of CCG 203769 features a thiadiazolidine ring substituted with ethyl and butyl groups. The compound's molecular formula is , with a molecular weight of approximately 202.28 g/mol.
This structure allows for specific interactions with RGS4, which is crucial for its inhibitory action on GPCR signaling pathways .
CCG 203769 primarily acts by inhibiting the GTPase-accelerating activity of RGS4. This inhibition prolongs the active state of G proteins, enhancing GPCR signaling. Key reactions involving CCG 203769 include:
These reactions have been characterized through various biological assays that measure changes in signaling pathways upon treatment with CCG 203769.
The mechanism of action for CCG 203769 revolves around its selective inhibition of RGS4. Upon administration:
Experimental data indicate that this mechanism can lead to enhanced analgesic effects in models where opioid receptors are involved .
CCG 203769 exhibits several notable physical and chemical properties:
Data regarding melting point, boiling point, and specific reactivity conditions are often detailed in chemical safety data sheets or experimental reports related to its synthesis and use .
CCG 203769 has significant potential applications in scientific research, particularly in pharmacology and neurobiology:
Regulator of G Protein Signaling (RGS) proteins constitute a family of over 20 intracellular regulatory molecules characterized by a conserved RGS homology domain. These proteins function as critical negative modulators of G Protein-Coupled Receptor (GPCR) signaling pathways by acting as GTPase-Activating Proteins (GAPs). Upon GPCR activation, heterotrimeric G proteins dissociate into GTP-bound Gα subunits and Gβγ dimers, which subsequently regulate downstream effectors. The duration of Gα signaling is intrinsically limited by its slow rate of GTP hydrolysis (typically 2–5 GTP molecules per minute). RGS proteins accelerate this hydrolysis by up to 100-fold by stabilizing the transition state of Gα, thereby promoting rapid termination of both Gα-GTP and Gβγ signaling [5] [6] [7].
This GAP activity enables RGS proteins to fine-tune cellular responses to neurotransmitters, hormones, and other extracellular signals. The RGS family is classified into subfamilies (RZ, R4, R7, R12, RA, GEF, GRK) based on structural complexity and domain architecture (Table 1). Among these, the R4 family (exemplified by Regulator of G Protein Signaling 4) represents the simplest structural forms, consisting of little more than the RGS homology domain and short flanking sequences. This structural simplicity facilitates molecular targeting and mechanistic studies [3] [7].
Table 1: Major Regulator of G Protein Signaling Protein Subfamilies and Characteristics
Subfamily | Prototypical Members | Domain Architecture | Gα Selectivity | Expression Patterns |
---|---|---|---|---|
R4 | Regulator of G Protein Signaling 4, Regulator of G Protein Signaling 5, Regulator of G Protein Signaling 16 | Minimal: RGS homology domain with short N/C-termini | Gαi/o > Gαq | Broad: CNS, cardiovascular, immune systems |
R7 | Regulator of G Protein Signaling 6, Regulator of G Protein Signaling 7, Regulator of G Protein Signaling 9, Regulator of G Protein Signaling 11 | Complex: GGL, DEP, DHEX domains | Gαi/o | Retina, brain regions (striatum) |
R12 | Regulator of G Protein Signaling 10, Regulator of G Protein Signaling 12, Regulator of G Protein Signaling 14 | RGS homology domain with extended N-terminus | Gαi/o, Gα12/13 | CNS, liver, kidney |
RZ | Regulator of G Protein Signaling 17, Regulator of G Protein Signaling 19, Regulator of G Protein Signaling 20 | RGS homology domain with cysteine strings | Gαi, Gαz | Retina, brain, sensory neurons |
Regulator of G Protein Signaling 4 demonstrates distinct expression patterns and functional specialization within the central nervous system. It is enriched in brain regions governing pain transmission, motor control, and affective states—including the dorsal horn of the spinal cord, periaqueductal gray, thalamus, striatum, and prefrontal cortex. This distribution positions Regulator of G Protein Signaling 4 as a key modulator of neurological and behavioral processes [1] [2] [7].
At the molecular level, Regulator of G Protein Signaling 4 exhibits selectivity for Gαi/o and Gαq subunits, enabling it to regulate signaling downstream of dopamine, opioid, muscarinic, and serotonin receptors. For example, in the striatum, Regulator of G Protein Signaling 4 converges dopaminergic and adenosinergic signaling pathways to modulate synaptic plasticity and motor coordination. Genetic ablation of Regulator of G Protein Signaling 4 in mice enhances delta-opioid receptor-mediated antinociception and antidepressant-like effects in the forced swim test, demonstrating its physiological role in limiting endogenous opioid signaling efficacy [2] [5] [6].
Furthermore, Regulator of G Protein Signaling 4 knockout mice exhibit improved motor function in Parkinsonian models following dopamine depletion, reduced convulsive responses to delta-opioid receptor agonists, and enhanced spatial learning. These phenotypes underscore Regulator of G Protein Signaling 4’s multifaceted roles in regulating:
Table 2: Neurological Functions Modulated by Regulator of G Protein Signaling 4
Functional Domain | Receptor Systems Involved | Key Phenotypes in Regulator of G Protein Signaling 4 Modulation | Experimental Evidence |
---|---|---|---|
Nociception | Delta-opioid receptor, Mu-opioid receptor | Enhanced delta-opioid receptor agonist (SNC80) induced antinociception and antihyperalgesia | Regulator of G Protein Signaling 4 knockout mice show potentiated SNC80 effects in acetic acid stretch assay [2] |
Motor Control | Dopamine D2 receptor, Muscarinic M4 receptor | Reversal of dopamine antagonist-induced bradykinesia and akinesia | CCG 203769 reverses raclopride-induced motor deficits in mice [5] [6] |
Affective Behavior | Delta-opioid receptor, Serotonin receptors | Potentiated SNC80 antidepressant effects in forced swim test | Regulator of G Protein Signaling 4 knockout enhances SNC80 effects in forced swim test but not tail suspension test [2] |
Neuroplasticity | Adenosine A2A receptor, Dopamine receptors | Enhanced long-term potentiation in hippocampal CA2 neurons | Regulator of G Protein Signaling 14 (not Regulator of G Protein Signaling 4) knockouts show LTP; Regulator of G Protein Signaling 4 implicated in striatal plasticity [3] |
The selective expression and functional specificity of Regulator of G Protein Signaling 4 provide a compelling rationale for its therapeutic targeting in neurological disorders. Unlike direct GPCR targeting—which may cause broad physiological disruptions—inhibiting Regulator of G Protein Signaling 4 offers spatial and temporal precision by amplifying endogenous signaling specifically where and when receptors are activated [5] [6] [7].
In Parkinson disease pathophysiology, dopamine depletion leads to imbalance in striatal signaling pathways. Regulator of G Protein Signaling 4 ablation or inhibition reverses motor deficits in dopamine-depleted mice, suggesting that Regulator of G Protein Signaling 4 inhibition could ameliorate parkinsonian symptoms without requiring dopamine replacement. Mechanistically, this occurs through potentiation of adenosine A2A and dopamine D2 receptor signaling, restoring balanced excitatory/inhibitory modulation of striatal output pathways [5] [6] [10].
For pain management, Regulator of G Protein Signaling 4 inhibition enhances delta-opioid receptor signaling—increasing endogenous opioid analgesic efficacy without exacerbating convulsive side effects. This differential modulation (therapeutic vs. adverse effects) suggests an improved therapeutic index compared to direct opioid agonists. Similarly, in affective disorders, Regulator of G Protein Signaling 4 knockdown potentiates delta-opioid receptor-mediated antidepressant effects in the forced swim test but not tail suspension test, indicating behavioral pathway-specific modulation [2] [7].
The molecular rationale is further strengthened by CCG 203769 (4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione), a covalent inhibitor selectively targeting a cysteine residue (Cys132 in Regulator of G Protein Signaling 4) within the Gα binding interface. This compound achieves:
Thus, Regulator of G Protein Signaling 4 represents a promising node for therapeutic intervention where selective inhibition can recalibrate dysregulated GPCR signaling in neurological disorders while minimizing off-target effects—a strategy moving beyond traditional GPCR targeting toward intracellular signal modulation.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8